molecular formula C8H9FN2O B1586862 N-(5-fluoro-4-methylpyridin-2-yl)acetamide CAS No. 475060-21-0

N-(5-fluoro-4-methylpyridin-2-yl)acetamide

Cat. No. B1586862
CAS RN: 475060-21-0
M. Wt: 168.17 g/mol
InChI Key: FNHPTZIEXVBRFX-UHFFFAOYSA-N
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Description

N-(5-fluoro-4-methylpyridin-2-yl)acetamide, also known as FMPA, is a small molecule that has been widely used in research and medicinal chemistry. Its structure consists of a 5-fluoro-4-methylpyridin-2-yl moiety and an acetamide group. FMPA has been used in a variety of research studies, ranging from medicinal chemistry to biochemistry and physiology. It has a number of unique properties that make it an attractive molecule for research.

Scientific Research Applications

Positron Emission Tomography (PET) Imaging Tracer

“N-(5-fluoro-4-methylpyridin-2-yl)acetamide” has been used in the development of a new promising Tau Positron Emission Tomography (PET) imaging tracer . PET is a type of imaging test that helps reveal how your tissues and organs are functioning. In this case, the compound could potentially be used to detect tau proteins in the brain, which are associated with neurodegenerative diseases like Alzheimer’s.

Organic Synthesis

The compound is likely used in organic synthesis, given its structure and the presence of functional groups that can undergo various chemical reactions . It could serve as a building block in the synthesis of more complex molecules in pharmaceutical or materials science research.

Fluorinated Compounds Research

The presence of a fluorine atom in the compound makes it interesting for research into fluorinated compounds. Fluorinated compounds have unique properties and are used in a variety of applications, from pharmaceuticals to advanced materials .

Drug Discovery

Given its structure and reactivity, “N-(5-fluoro-4-methylpyridin-2-yl)acetamide” could potentially be used in drug discovery, either as a lead compound or a synthetic intermediate .

Chemical Probes

The compound could potentially be used as a chemical probe in biological research. Chemical probes are small molecules that can bind to specific biological targets, allowing researchers to study the function of these targets in a biological system .

Material Science

In material science, the compound could be used in the development of new materials with desired properties. The fluorine atom and the pyridine ring in the compound could contribute to interesting electronic or optical properties .

properties

IUPAC Name

N-(5-fluoro-4-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHPTZIEXVBRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376775
Record name N-(5-fluoro-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-4-methylpyridin-2-yl)acetamide

CAS RN

475060-21-0
Record name N-(5-fluoro-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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